![molecular formula C20H30FN5O2 B2811543 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894019-91-1](/img/structure/B2811543.png)
1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C20H30FN5O2 and its molecular weight is 391.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Research has been conducted on the synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides as potential anticonvulsant agents. These compounds integrate the chemical fragments of well-known antiepileptic drugs (AEDs), showing broad spectra of activity in preclinical seizure models. For instance, certain compounds demonstrated high protection against maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ) tests, and pharmacoresistant limbic seizures, without impairing motor coordination, indicating a promising safety profile compared to existing AEDs (Kamiński et al., 2015).
Antidepressant Potential
Unsymmetrical ureas have been prepared and evaluated as serotonin (5-HT) reuptake inhibitors with antagonistic activities against 5-HT(1B/1D) receptors. These compounds, designed by coupling indole derivatives with aniline moieties, have shown significant 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism, indicating potential as efficient antidepressants. The dual pharmacological profile suggests an enhancement in serotonergic neurotransmission, which could lead to improved treatment for depression (Matzen et al., 2000).
Antiproliferative Activity Against Cancer
A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and subjected to in vitro antiproliferative screening against a variety of human cancer cell lines. Certain compounds showed broad-spectrum antiproliferative activity, with some displaying superior potencies compared to known anticancer drugs like paclitaxel and gefitinib, especially in renal cancer and melanoma cell lines. This indicates the potential of these compounds as effective anticancer agents with low toxicity (Al-Sanea et al., 2018).
Antimicrobial Activity
New derivatives of urea/thiourea were synthesized and evaluated for their antimicrobial activity against various microorganisms. Some compounds showed broad-spectrum activity, highlighting their potential as new antibacterial agents. The study included a quantitative structure–activity relationship (QSAR) analysis, shedding light on the pharmacophoric features responsible for the antibacterial activity (Buha et al., 2012).
Anti-Inflammatory and Analgesic Effects
Research into 1,3-disubstituted ureas possessing a piperidyl moiety as inhibitors of human and murine soluble epoxide hydrolase (sEH) has demonstrated substantial improvements in pharmacokinetic parameters. These inhibitors showed potential in reducing hyperalgesia in vivo, suggesting their use in treating inflammatory pain (Rose et al., 2010).
Properties
IUPAC Name |
1-[3-(4-ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN5O2/c1-2-24-10-12-25(13-11-24)9-3-8-22-20(28)23-17-14-19(27)26(15-17)18-6-4-16(21)5-7-18/h4-7,17H,2-3,8-15H2,1H3,(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADVCYLKQXRPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetylphenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2811460.png)
![6-(3,4-Dichlorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B2811461.png)
![2-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2811462.png)
![N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
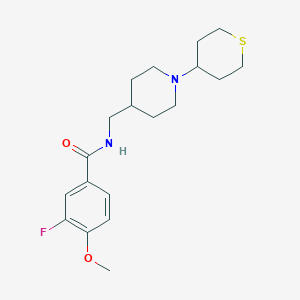

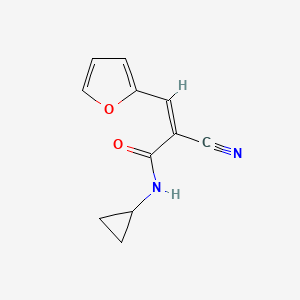
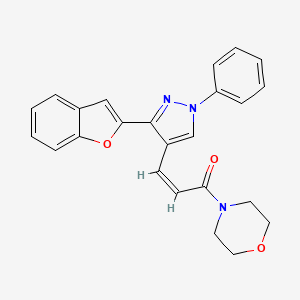
![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2811477.png)
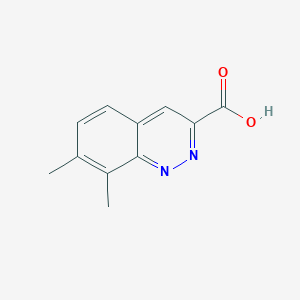
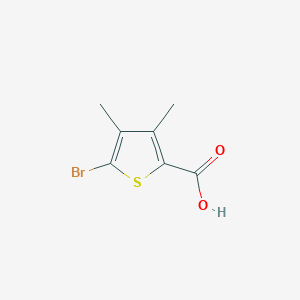
![3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2811481.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2811482.png)
